(-)-N-Desmethyl Tramadol

描述

(-)-N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic. Tramadol is a synthetic opioid that is commonly prescribed for the treatment of moderate to severe pain. The compound this compound is formed through the N-demethylation of tramadol, primarily catalyzed by the cytochrome P450 enzyme system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents such as thionyl chloride or acetic anhydride in the presence of a suitable solvent like dimethylformamide or chlorobenzene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions:

Oxidation: (-)-N-Desmethyl Tramadol can undergo oxidation reactions, typically forming N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted analogs of this compound .

科学研究应用

Chemistry: In chemistry, (-)-N-Desmethyl Tramadol is used as a reference compound for studying the metabolic pathways of tramadol. It is also employed in the synthesis of novel analgesic compounds .

Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of tramadol and its metabolites. It helps in understanding the metabolic fate and biological activity of tramadol .

Medicine: In medicine, this compound is investigated for its analgesic properties. It is also studied for its potential use in treating conditions like neuropathic pain and fibromyalgia .

Industry: In the pharmaceutical industry, the compound is used in the development of new pain management therapies. It is also employed in quality control processes to ensure the efficacy and safety of tramadol-based medications .

作用机制

Molecular Targets and Pathways: (-)-N-Desmethyl Tramadol exerts its effects primarily through the activation of μ-opioid receptors in the central nervous system. It also inhibits the reuptake of norepinephrine and serotonin, enhancing inhibitory effects on pain transmission .

Pathways Involved: The compound modulates pain perception by interacting with the μ-opioid receptors and inhibiting the reuptake of monoamines. This dual mechanism of action contributes to its analgesic properties .

相似化合物的比较

Tramadol: The parent compound, which is a racemic mixture of two enantiomers.

O-Desmethyl Tramadol: Another metabolite of tramadol with higher affinity for μ-opioid receptors.

Codeine: A naturally occurring opioid with similar analgesic properties.

Morphine: A potent opioid analgesic with a different pharmacokinetic profile

Uniqueness: (-)-N-Desmethyl Tramadol is unique due to its specific metabolic pathway and dual mechanism of action. Unlike other opioids, it not only activates μ-opioid receptors but also inhibits the reuptake of norepinephrine and serotonin, providing a broader spectrum of analgesic effects .

生物活性

(-)-N-Desmethyl Tramadol, also known as M2, is a significant metabolite of tramadol and plays a crucial role in the pharmacological effects associated with this widely used analgesic. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings.

This compound is produced through the demethylation of tramadol primarily via the cytochrome P450 enzymes CYP2B6 and CYP3A4. This metabolic pathway is critical as it influences the pharmacokinetics and pharmacodynamics of tramadol. Unlike its parent compound, this compound does not require further metabolism to exert its effects, which makes it particularly relevant in patients with variations in metabolic enzyme activity, such as those with reduced CYP2D6 activity .

Pharmacodynamics

This compound exhibits unique pharmacological properties:

- Opioid Receptor Activity : It has been shown to have a lower affinity for μ-opioid receptors compared to its counterpart (+)-O-desmethyltramadol (M1), but retains some agonistic activity that contributes to its analgesic effects .

- Norepinephrine Reuptake Inhibition : Notably, this compound acts as a norepinephrine reuptake inhibitor, enhancing pain relief through increased norepinephrine levels in the synaptic cleft .

- Serotonin Reuptake : Both enantiomers of tramadol, including this compound, do not significantly inhibit serotonin reuptake, which differentiates their mechanisms from other opioids that might contribute to serotonin syndrome when combined with serotonergic agents .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its bioavailability and elimination:

- Bioavailability : After oral administration, the relative bioavailability of N-desmethyl tramadol is approximately 92.4% compared to intravenous administration .

- Elimination Half-Life : The mean elimination half-life is about 6 hours, which aligns with the pharmacokinetic profile of tramadol and its metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 92.4% |

| Elimination Half-Life | ~6 hours |

| Cmax (IV) | 16.8 ng/mL |

| AUC (IV) | 613.9 h·ng/mL |

Clinical Implications

The clinical implications of this compound are significant:

- Pain Management : Its role as a norepinephrine reuptake inhibitor suggests potential utility in managing neuropathic pain and other complex pain syndromes where traditional opioids may be less effective .

- Adverse Effects : While tramadol is generally considered to have a lower risk of dependence compared to stronger opioids, the presence of this compound may still contribute to side effects such as sedation and respiratory depression, particularly when combined with other CNS depressants .

Case Studies

Several studies have highlighted the effects of this compound in various populations:

- Postoperative Pain Management : A study demonstrated that patients receiving tramadol experienced significant pain relief post-surgery, attributed in part to the action of this compound as an active metabolite contributing to overall analgesia .

- Animal Models : Research involving rodent models indicated that combinations of tramadol and its metabolites could lead to altered toxicity profiles, emphasizing the need for careful monitoring when used alongside benzodiazepines due to increased risks of respiratory depression .

属性

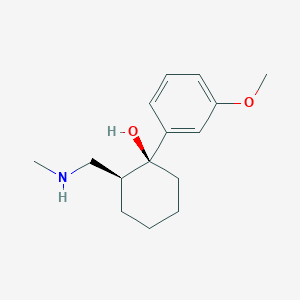

IUPAC Name |

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。